molecular formula C28H26N4O4 B10769268 7-Hydroxy-staurosporine

7-Hydroxy-staurosporine

Cat. No.: B10769268
M. Wt: 482.5 g/mol
InChI Key: PBCZSGKMGDDXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-staurosporine, also known as UCN-01, is a derivative of staurosporine, an indolocarbazole alkaloid. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The compound was initially isolated from the bacterium Streptomyces staurosporeus and has since been a subject of significant research due to its ability to induce apoptosis in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-staurosporine involves the modification of staurosporine at the 7-position. One common method includes the hydroxylation of staurosporine using specific reagents and catalysts under controlled conditions. The process typically involves the use of oxidizing agents to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. High-titer production has been reported by heterologous expression of the biosynthetic gene cluster in well-characterized hosts such as Streptomyces albus. Optimization of fermentation processes, including pH control and glucose feeding, has significantly improved the yield, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated or acetylated compounds, which have shown enhanced selectivity and activity against certain tumor cells .

Scientific Research Applications

7-Hydroxy-staurosporine has a wide range of scientific research applications:

Mechanism of Action

7-Hydroxy-staurosporine exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting kinase activity. This inhibition leads to the disruption of various signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis. The compound has shown specificity for certain kinases, including 3-phosphoinositide-dependent protein kinase 1, which plays a crucial role in cell survival pathways .

Properties

IUPAC Name

18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCZSGKMGDDXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869560
Record name 16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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